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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B8730943

The 1-(4-fluorophenyl)propanoid scaffold is a cornerstone in modern medicinal chemistry,
offering a unique combination of structural features that are highly advantageous for drug
design. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a
molecule's physicochemical and pharmacokinetic properties, including metabolic stability,
bioavailability, and binding affinity to target proteins.[1][2] This guide provides a comprehensive
technical overview of 1-(4-fluorophenyl)-2-propen-1-ol and its closely related chemical analogs.
While a specific CAS number for 1-(4-fluorophenyl)-2-propen-1-ol is not readily available in
common chemical databases, this document will delve into the synthesis, properties, and
applications of its near relatives, providing a robust framework for researchers and drug
development professionals working in this chemical space.

The core structure, a phenyl ring attached to a three-carbon chain with an alcohol functional
group, is a versatile building block. The presence and position of unsaturation (a double or
triple bond) and the chirality of the alcohol are critical determinants of the molecule's biological
activity and synthetic utility. This guide will explore the nuances of these structural variations,
offering insights into their respective roles in the development of novel therapeutics.

Physicochemical Properties and Characterization

The precise physicochemical properties of 1-(4-fluorophenyl)-2-propen-1-ol are not extensively
documented. However, by examining its close analogs, we can infer its likely characteristics.
The data presented below is a compilation from related compounds, providing a valuable
reference for experimental design.
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Value (for related
Property Source | Notes
compounds)

For 1-(4-fluorophenyl)-2-

Molecular Formula C9H9FO
propen-1-ol
. For 1-(4-fluorophenyl)-2-
Molecular Weight 152.17 g/mol
propen-1-ol
] ] For 1-(4-fluorophenyl)-2-
CAS Number Not readily available
propen-1-ol
Likely a colorless to pale- Based on similar short-chain
Appearance . .
yellow oil or solid alcohols and propenones.
. ) For the isomer 2-(4-
Boiling Point 61 °C @ 1 mmHg
Fluorophenyl)-2-propanol.[1]
) ) For the isomer 2-(4-
Density ~1.1 g/cm3 (Predicted)

Fluorophenyl)-2-propanol.[1]

Spectroscopic Characterization: The characterization of 1-(4-fluorophenyl)-2-propen-1-ol would
rely on standard spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show characteristic signals for the vinyl protons (typically in the 5-6 ppm
region), the carbinol proton (adjacent to the hydroxyl group), the aromatic protons
(showing splitting patterns indicative of para-substitution), and the hydroxyl proton.

o 13C NMR would display signals for the olefinic carbons, the carbon bearing the hydroxyl
group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a
characteristic large coupling constant.

o 1°F NMR would exhibit a singlet, confirming the presence of the fluorine atom.

« Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm~! would
indicate the O-H stretch of the alcohol. A peak around 1640-1680 cm~* would correspond to
the C=C double bond stretch.
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e Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 152.17, with
fragmentation patterns corresponding to the loss of water and other characteristic fragments.

Synthesis and Methodologies

The synthesis of 1-(4-fluorophenyl)-2-propen-1-ol can be approached through several
established synthetic routes. A common and effective method is the reduction of the
corresponding ketone, 1-(4-fluorophenyl)prop-2-en-1-one.

Protocol: Reduction of 1-(4-Fluorophenyl)prop-2-en-1-
one

This protocol outlines a general procedure for the reduction of an a,3-unsaturated ketone to the
corresponding allylic alcohol.

Materials:

1-(4-Fluorophenyl)prop-2-en-1-one (CAS: 51594-59-3)[3]

e Sodium borohydride (NaBHa)

e Methanol or Ethanol

o Diethyl ether or Ethyl acetate

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

Rotary evaporator

Procedure:
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» Dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol or ethanol in a round-
bottom flask equipped with a magnetic stirrer.

e Cool the solution to 0 °C in an ice bath.

e Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the
temperature at O °C.

 After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and
then warm to room temperature.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium
chloride solution.

o Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

» Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl
acetate gradient) to obtain the pure 1-(4-fluorophenyl)-2-propen-1-ol.

Causality Behind Experimental Choices:

e Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively
reduces ketones and aldehydes without affecting the carbon-carbon double bond, making it
ideal for this transformation.

o Low-Temperature Reaction: The reaction is carried out at 0 °C to control the rate of reaction
and minimize potential side reactions.

e Quenching: The addition of ammonium chloride neutralizes any remaining reducing agent
and facilitates the workup.

Asymmetric Synthesis
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For applications in drug development, enantiomerically pure compounds are often required.
The asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)prop-2-en-1-one, can be
achieved using chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS)
reduction, which provides high enantioselectivity.[4]

Workflow for Asymmetric Synthesis:

Starting Material Asymmetric Reduction Chiral Product

CBS Catalyst . : .
E—(4-Fluorophenyl)prop-2-en-1-ona~Mlb[Borane Source (e.g., BH3-DMS}—H'9MI>€S)- or (R)-1-(4-Fluorophenyl)-z-propen-l-ta

Anhydrous THF

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. researchgate.net [researchgate.net]

3. 1-(4-Fluorophenyl)prop-2-en-1-one | COH7FO | CID 11116223 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Introduction: Navigating the Landscape of Fluorinated
Phenylpropanoids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8730943#1-4-fluorophenyl-2-propen-1-ol-cas-
number-and-synonyms]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://pdf.benchchem.com/3268/S_2_4_Fluorophenyl_propan_1_ol_A_Technical_Guide_to_its_Discovery_and_Initial_Synthesis.pdf
https://www.benchchem.com/product/b8730943?utm_src=pdf-body-img
https://www.benchchem.com/product/b8730943?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/3268/Key_characteristics_of_S_2_4_Fluorophenyl_propan_1_ol_for_preliminary_studies.pdf
https://www.researchgate.net/publication/286136032_Application_of_Fluorine_in_Drug_Design
https://pubchem.ncbi.nlm.nih.gov/compound/51594-59-3
https://pubchem.ncbi.nlm.nih.gov/compound/51594-59-3
https://pdf.benchchem.com/3268/S_2_4_Fluorophenyl_propan_1_ol_A_Technical_Guide_to_its_Discovery_and_Initial_Synthesis.pdf
https://www.benchchem.com/product/b8730943#1-4-fluorophenyl-2-propen-1-ol-cas-number-and-synonyms
https://www.benchchem.com/product/b8730943#1-4-fluorophenyl-2-propen-1-ol-cas-number-and-synonyms
https://www.benchchem.com/product/b8730943#1-4-fluorophenyl-2-propen-1-ol-cas-number-and-synonyms
https://www.benchchem.com/product/b8730943#1-4-fluorophenyl-2-propen-1-ol-cas-number-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8730943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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